N-(1,2-benzoxazol-3-yl)-2-(4-nitrophenyl)acetamide
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Overview
Description
N-(1,2-benzoxazol-3-yl)-2-(4-nitrophenyl)acetamide: is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-2-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Acylation Reaction: The benzoxazole derivative is then acylated with 2-(4-nitrophenyl)acetyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and nitrophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Products may include oxidized derivatives of the benzoxazole ring.
Reduction: The major product is typically the corresponding amine derivative.
Substitution: Various substituted benzoxazole and nitrophenyl derivatives can be formed.
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)-2-(4-nitrophenyl)acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-(4-nitrophenyl)acetamide depends on its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-benzoxazol-3-yl)-2-phenylacetamide
- N-(1,2-benzoxazol-3-yl)-2-(4-methylphenyl)acetamide
- N-(1,2-benzoxazol-3-yl)-2-(4-chlorophenyl)acetamide
Uniqueness
N-(1,2-benzoxazol-3-yl)-2-(4-nitrophenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C15H11N3O4 |
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Molecular Weight |
297.26 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H11N3O4/c19-14(9-10-5-7-11(8-6-10)18(20)21)16-15-12-3-1-2-4-13(12)22-17-15/h1-8H,9H2,(H,16,17,19) |
InChI Key |
QUZKFIHHXMDESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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